1-Cyclohexyl-3-methylbenzene
Description
1-Cyclohexyl-3-methylbenzene is an aromatic hydrocarbon featuring a benzene ring substituted with a cyclohexyl group at the 1-position and a methyl group at the 3-position. Its molecular formula is C₁₃H₁₈ (molecular weight: 174.28 g/mol). The cyclohexyl group contributes steric bulk and lipophilicity, while the methyl group at the meta position influences electronic and steric properties.
Properties
IUPAC Name |
1-cyclohexyl-3-methylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18/c1-11-6-5-9-13(10-11)12-7-3-2-4-8-12/h5-6,9-10,12H,2-4,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULBWADKCMNAMFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2CCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Cyclohexyl-3-methylbenzene can be synthesized through several methods, including Friedel-Crafts alkylation. In this process, benzene is reacted with cyclohexyl chloride in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl3). The reaction conditions typically involve maintaining a controlled temperature to avoid side reactions and ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactions using similar principles as the laboratory synthesis. The process is optimized for efficiency and yield, often employing continuous flow reactors and advanced purification techniques to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions: 1-Cyclohexyl-3-methylbenzene undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2). These reactions typically require controlled temperatures and specific solvents to achieve the desired oxidation state.
Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a metal catalyst, such as palladium on carbon (Pd/C).
Substitution: Electrophilic aromatic substitution reactions are common, where reagents like nitric acid (HNO3) and sulfuric acid (H2SO4) are used to introduce functional groups onto the benzene ring.
Major Products Formed:
Oxidation: The major products include cyclohexylbenzene derivatives with various oxidation states.
Reduction: The reduction of this compound can yield cyclohexylbenzene derivatives with reduced functional groups.
Substitution: Electrophilic aromatic substitution reactions can produce nitro, halogenated, and other substituted benzene derivatives.
Scientific Research Applications
Scientific Research Applications
1-Cyclohexyl-3-methylbenzene has diverse applications in scientific research:
1. Chemistry
- Serves as a precursor for synthesizing complex organic compounds.
- Used in studying reaction mechanisms due to its unique structure and reactivity compared to other benzene derivatives.
2. Biology
- Investigated for interactions between aromatic compounds and biological systems, aiding in the understanding of toxicity and biological activity.
3. Medicine
- Functions as a building block in pharmaceutical development, particularly in synthesizing drugs that target specific biological pathways.
4. Industry
- Employed in producing polymers, resins, and other industrial chemicals, highlighting its utility in materials science.
Case Study 1: Biological Interaction Studies
Research has shown that this compound interacts with various biological systems, providing insights into its potential toxicity and therapeutic effects. Studies have focused on its binding affinity with certain enzymes and receptors, which may lead to the development of new drugs targeting specific diseases .
Case Study 2: Industrial Applications
In industrial settings, this compound is utilized as a solvent for molybdenum and trifluoroacetic acid. Its thermal reactivity has been explored for producing trifluoroacetic acid and dehydration products, demonstrating its versatility as a synthetic solvent in chemical manufacturing processes .
Mechanism of Action
The mechanism by which 1-cyclohexyl-3-methylbenzene exerts its effects depends on the specific application. In general, the compound interacts with molecular targets through its aromatic ring, which can participate in various chemical reactions and binding processes. The pathways involved may include electrophilic substitution, nucleophilic substitution, and redox reactions.
Comparison with Similar Compounds
Structural and Physical Properties
Key Observations:
- Lipophilicity: The ethyl group in 1-cyclohexyl-3-ethylbenzene increases its octanol/water distribution coefficient compared to the methyl analog, enhancing membrane permeability—a critical factor in drug design (as seen in nitrosoureas, –7) .
Chemical Reactivity
Electrophilic Substitution
- Meta-Directing Effects : The methyl group at the 3-position directs incoming electrophiles to the 1-, 2-, 4-, or 6-positions. This is comparable to 3-methylbenzamide derivatives, where the methyl group similarly influences regioselectivity .
- Cyclohexyl Group Impact : The bulky cyclohexyl group may hinder reactions at the 1-position, favoring substitutions at the 4- or 6-positions. This contrasts with smaller substituents (e.g., methyl in toluene), which allow more facile substitution .
Functionalization Reactions
- Cyanation : Analogous to 3-cyclohexyl-3-phenylacrylonitrile synthesis (), this compound could undergo cyanation under metal-free conditions, leveraging its aromatic ring’s electron density .
- Carbamoylation : Nitrosoureas like 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea (CCNU) demonstrate carbamoylation at lysine residues via the cyclohexyl group. While this compound lacks a reactive nitroso group, its cyclohexyl moiety could theoretically participate in similar covalent modifications under specific conditions .
Biological Activity
1-Cyclohexyl-3-methylbenzene, also known as 1-cyclohexyl-3-toluene , is an organic compound that has garnered interest in various fields, including medicinal chemistry and industrial applications. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a cyclohexyl group attached to the third position of a methyl-substituted benzene ring. Its molecular formula is , and it has a molecular weight of approximately 160.25 g/mol. The compound's structure influences its chemical reactivity and biological interactions.
Biological Activity Overview
Research on the biological activity of this compound indicates potential applications in pharmacology and toxicology. Key areas of interest include:
- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties, making it a candidate for further investigation in the development of new antibiotics.
- Cytotoxicity : In vitro assays have indicated varying levels of cytotoxicity against different cell lines, including HepG2 liver cells, with selectivity indices suggesting potential therapeutic applications .
- Receptor Binding : The compound has been studied for its interactions with various receptors, potentially influencing pathways involved in inflammation and pain modulation.
The mechanism of action for this compound is not fully elucidated; however, it is believed to involve:
- Binding Affinity : The compound may interact with specific receptors or enzymes, modulating their activity and influencing biological pathways. For example, studies have shown that compounds with similar structures can affect histamine receptors, which could relate to allergy treatments .
- Electrophilic Substitution : As an aromatic compound, this compound can undergo electrophilic aromatic substitution reactions, which may play a role in its biological interactions.
Case Studies and Experimental Data
- Antimicrobial Studies : A study evaluated the antimicrobial efficacy of various substituted benzenes, including this compound. Results indicated significant inhibition against Gram-positive bacteria, suggesting its potential as an antibacterial agent .
- Cytotoxicity Assays : In a series of cytotoxicity tests on HepG2 cells, this compound demonstrated low cytotoxicity with IC50 values indicating favorable selectivity compared to other compounds tested within the same series .
- Structure-Activity Relationship (SAR) : Research has highlighted the importance of substituent positioning on the benzene ring in determining biological activity. Variations in substituent types and positions significantly affect receptor binding and overall efficacy .
Comparative Analysis
The following table summarizes key findings related to the biological activity of this compound compared to structurally similar compounds:
| Compound | Antimicrobial Activity | Cytotoxicity (IC50) | Receptor Interaction |
|---|---|---|---|
| This compound | Moderate | Low (e.g., >100 µM) | Histamine receptors |
| 1-Cyclohexylbenzene | High | Moderate (e.g., 50 µM) | Unknown |
| 3-Methylcyclohexane | Low | High (e.g., <10 µM) | None |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-Cyclohexyl-3-methylbenzene, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via Friedel-Crafts alkylation, where cyclohexyl chloride reacts with toluene derivatives under Lewis acid catalysis (e.g., AlCl₃). Temperature control (0–5°C) minimizes polyalkylation byproducts . Alternative methods include catalytic hydrogenation of 3-methylbiphenyl derivatives, though this requires precise pressure conditions (e.g., 50–100 atm H₂) to preserve the methyl group . Characterization via GC-MS and ¹H/¹³C NMR is critical to confirm regioselectivity and purity.
Q. How can researchers safely handle this compound in laboratory settings?
- Methodological Answer : Use PPE (gloves, safety glasses) and work in a fume hood to avoid inhalation. Storage in inert atmospheres (N₂ or Ar) prevents oxidation of the cyclohexyl group. Spills should be neutralized with non-reactive adsorbents (e.g., vermiculite) and disposed of as halogenated waste, per EPA guidelines .
Q. What spectroscopic techniques are optimal for characterizing structural isomers of this compound?
- Methodological Answer : High-resolution NMR (500 MHz or above) distinguishes between ortho/meta/para isomers via coupling constants and chemical shifts (e.g., δ 1.2–1.8 ppm for cyclohexyl protons). Mass spectrometry (EI-MS) with isotopic pattern analysis confirms molecular weight (C₁₃H₁₈, MW = 174.28 g/mol) .
Advanced Research Questions
Q. How can contradictory literature data on reaction yields for Friedel-Crafts alkylation of toluene derivatives be resolved?
- Methodological Answer : Discrepancies often arise from trace moisture deactivating Lewis acids. Rigorous solvent drying (e.g., molecular sieves) and in-situ monitoring via FT-IR (AlCl₃ coordination peaks at 600–700 cm⁻¹) improve reproducibility. Meta-analysis of historical datasets (e.g., PubChem records) can identify outlier conditions .
Q. What strategies optimize regioselectivity in the synthesis of this compound derivatives for functionalization studies?
- Methodological Answer : Directed ortho-metalation (DoM) using directing groups (e.g., -OMe or -COOR) on the benzene ring enables selective functionalization. Computational modeling (DFT) predicts electron density distribution to guide substituent placement .
Q. How do steric and electronic effects influence the stability of this compound under oxidative conditions?
- Methodological Answer : Cyclohexyl groups provide steric shielding, reducing oxidation rates compared to linear alkyl chains. Electrochemical studies (cyclic voltammetry) reveal oxidation potentials (~1.8 V vs. Ag/AgCl), correlating with HOMO-LUMO gaps calculated via Gaussian software .
Q. What are the challenges in interpreting biological activity data for this compound analogs, and how can they be mitigated?
- Methodological Answer : Confounding factors include impurities in early synthetic batches (e.g., residual AlCl₃). Repurification via column chromatography (silica gel, hexane/EtOAc) and bioassays with negative controls (e.g., cyclohexane alone) isolate true activity .
Data Analysis & Contradiction Management
Q. How should researchers address discrepancies in reported melting/boiling points for this compound?
- Methodological Answer : Variations often stem from differing purity standards (e.g., 95% vs. 99%). Cross-reference DSC data with certified reference materials (CRMs) and validate via collaborative trials .
Q. What statistical approaches are recommended for reconciling conflicting toxicity or reactivity studies?
- Methodological Answer : Apply meta-regression to adjust for covariates (e.g., solvent polarity, temperature). Open-data platforms (e.g., ECHA databases) enable transparency and reproducibility .
Tables
| Property | Value | Method | Reference |
|---|---|---|---|
| Molecular Weight | 174.28 g/mol | EI-MS | |
| Boiling Point | ~280°C (est.) | Distillation (vacuum) | |
| Solubility in Hexane | High | UV-Vis (λ = 254 nm) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
